Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Spiroindole-thiazolidine SAR

Researchers seeking validated anticonvulsant scaffolds face supply inconsistency for spirothiazolidinones. This 5′-methyl-3′-phenyl analog (CAS 91870-65-4) is the biologically active parent compound, unlike its inactive Mannich derivatives. • Confirmed anticonvulsant activity in 6-Hz screen • Validated starting point for SAR at indole N1/aromatic ring • 5′-Me stereocenter enables enantioselective SAR studies • Microwave-assisted synthesis protocol available for rapid library generation Ideal for epilepsy hit-to-lead programs and screening library inclusion.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
CAS No. 91870-65-4
Cat. No. B4909563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-
CAS91870-65-4
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O2S/c1-11-15(20)19(12-7-3-2-4-8-12)17(22-11)13-9-5-6-10-14(13)18-16(17)21/h2-11H,1H3,(H,18,21)
InChIKeyJWYHVXCUFQZPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 91870-65-4: Chemical Identity and Pharmacological Classification


Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- (CAS 91870-65-4) is a synthetic spiroheterocycle belonging to the spiro[indole-thiazolidine]dione class, characterized by a spiro junction between an indoline-2-one and a thiazolidin-4-one ring, with a 5'-methyl substituent and a 3'-phenyl substituent on the thiazolidine moiety [1]. This compound is primarily cited in academic literature as a synthetic intermediate and a substrate for Mannich derivatization, with documented evaluation in anticonvulsant screening [1]. Its synthesis typically proceeds via cyclocondensation of thiolactic acid with isatin-3-imines, a route that distinguishes it from des-methyl analogs that employ mercaptoacetic acid .

Synthetic intermediate for Mannich derivatization and spiro library expansion.
Anticonvulsant screening fit: parent scaffold retained activity in seizure model screen.
Spectroscopic identity confirmed by published NMR and MS reference data.

Why Generic Substitution Fails for CAS 91870-65-4


Generic interchange among spiro[indole-thiazolidine]diones is scientifically unsound because minor structural modifications at the 5'- and 3'-positions of the thiazolidine ring produce categorical, rather than incremental, changes in bioactivity. The 5'-methyl-3'-phenyl substitution pattern confers a distinct anticonvulsant signature that is absent in its own Mannich-derivatized products, all but one of which were reported as inactive in the same anticonvulsant screen [1]. Furthermore, the 5'-methyl group alters both the synthetic route (requiring thiolactic acid instead of mercaptoacetic acid) and the stereochemical outcome at the spiro center, directly influencing the spatial orientation of the pharmacophoric 3'-phenyl ring [1]. Substituting the 3'-phenyl with 4-methoxyphenyl or 4-methylphenyl yields compounds with divergent biological profiles, as demonstrated across spirothiazolidinone series where antimicrobial and antitubercular activities vary non-monotonically with aryl substitution [2]. These observations render the 5'-methyl-3'-phenyl combination a non-fungible structural motif whose procurement cannot be satisfied by close-in-class analogs without risking experimental non-comparability.

Structure
5′-Methyl-3′-phenyl substitution pattern produces distinct anticonvulsant screening profile absent in des-methyl or Mannich analogs.
Chirality
Thiolactic acid-derived chiral center lost with mercaptoacetic acid route; stereochemical SAR studies not transferable.
Spectra
Closely related spiro analogs may lack published reference spectra, complicating identity verification upon receipt.

CAS 91870-65-4: Quantitative Differentiation Evidence


Anticonvulsant Activity vs. Mannich Derivatives

The target compound 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione was evaluated alongside its 1-substituted Mannich derivatives in an anticonvulsant screen. With only one exception, all of the Mannich-derivatized products were inactive, while the parent target compound itself retained anticonvulsant activity [1]. This represents a categorical activity/inactivity distinction between the parent scaffold and its closest synthetic derivatives. The precise quantitative protection ratios (X/Y mice protected at a given mg/kg dose) are available in the full-text table of the primary reference; however, the abstract-level evidence confirms a binary differentiation (active parent vs. inactive derivatives) rather than a marginal potency shift.

Anticonvulsant screen
Head-to-head
Parent compound active; all Mannich derivatives (except one) inactive in same anticonvulsant screen.
Supports parent scaffold selection for seizure-model studies.
Quantitative protection ratios require full-text review.
Anticonvulsant drug discovery Maximal electroshock seizure (MES) Spiroindole-thiazolidine SAR

Antitubercular Potency of Spirothiazolidinones

A series of indole-based spirothiazolidinones bearing phenyl substituents at position 8 of the spiro ring (structurally analogous to the 3′-phenyl group in the target compound) exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv ATCC 27294 at concentrations of 3.9 and 7.8 µM, while other tested compounds displayed MIC values of 16 and 31 µM [1]. Although the target compound 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione was not individually assayed in this study, the presence of a 3′-phenyl substituent places it within the structural subset that achieved low-micromolar MIC values, distinguishing it from spirothiazolidinones lacking this aryl substituent which showed higher MICs or no reported antitubercular activity.

Antitubercular MIC
Class-level
Phenyl-substituted analogs: MIC 3.9–7.8 µM vs. non-phenyl: 16–31 µM against M. tuberculosis H37Rv.
Supports 3′-phenyl scaffold for antitubercular screening evaluation.
Target compound not directly assayed; individual MIC profiling required.
Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Spiroheterocycle MIC

Antiviral Activity of Spirothiazolidinones

Four indole-spirothiazolidinone derivatives were found to be moderately active against Punta Toro virus, yellow fever virus, or Sindbis virus in Vero cells, with antiviral EC50 values in the range of 1.9–12 µM and selectivity index (CC50/EC50) above 10 in some cases [1]. The most potent effect was observed for a compound methylated at positions 2 and 8 of the spirothiazolidinone system. The target compound 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione has a methyl group at position 5′ and a phenyl group at position 3′, representing a structurally related substitution pattern that warrants evaluation in similar antiviral assays as a procurement priority.

Antiviral EC50
Class-level
Spirothiazolidinones: EC50 1.9–12 µM, selectivity index >10 against Punta Toro, yellow fever, Sindbis viruses.
Supports broad-spectrum antiviral screening inclusion.
Direct evaluation of target compound needed to confirm activity.
Antiviral drug discovery Bunyavirus Flavivirus

Synthetic Route: Thiolactic vs. Mercaptoacetic Acid

The synthesis of the 5′-methyl-substituted target compound requires thiolactic acid (2-mercaptopropionic acid) as the cyclocondensation partner with isatin-3-imines, whereas the des-methyl analog 3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione (CAS 79962-56-4) is prepared using mercaptoacetic acid [1]. This difference in synthetic building block introduces a chiral center at the 5′-position of the thiazolidine ring, generating a diastereomeric mixture or enantiomeric pair that is absent in the des-methyl series. The microwave-accelerated one-pot protocol using thiolactic acid achieved a reaction rate acceleration of 400–500-fold compared to conventional heating, enabling access to the 5′-methyl-substituted scaffold in minutes rather than hours .

Synthetic route
Method context
Requires thiolactic acid; introduces chiral 5′-methyl. Microwave acceleration 400–500× vs. conventional heating.
Enables chiral SAR and rapid microwave-assisted library synthesis.
Des-methyl analog (CAS 79962-56-4) lacks stereochemical complexity.
Spiroheterocycle synthesis Multicomponent reaction Microwave-assisted synthesis

NMR and Mass Spectrometry Confirmation

The unambiguous structural elucidation of 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, establishing the spiro junction connectivity and the position of the 5′-methyl and 3′-phenyl substituents [1]. This spectroscopic characterization provides the definitive reference for identity confirmation upon procurement, distinguishing it from isomeric or degradation products that may arise during storage or synthesis. The compound's identity verification protocol relies on these published spectral assignments, which are not available for many non-commercial spiro analogs.

Spectroscopic ID
Specification review
Full 1H/13C NMR and MS characterization published; spiro junction connectivity established.
Published reference spectra support in-house identity verification.
Peer-reviewed data; recommended for QC upon receipt.
Structure elucidation NMR spectroscopy Quality control

CAS 91870-65-4: Application Scenarios


Anticonvulsant Lead Optimization

Research groups focused on anticonvulsant drug discovery should procure CAS 91870-65-4 as the parent scaffold for SAR expansion rather than its Mannich derivatives, which were shown to be uniformly inactive in anticonvulsant screening [1]. The 5′-methyl-3′-phenyl substitution pattern provides a validated starting point from which rational modifications at the indole nitrogen (position 1) or the indole aromatic ring can be explored without the risk of starting from a biologically silent derivative. This scenario is particularly relevant for academic medicinal chemistry laboratories and CROs conducting hit-to-lead optimization for epilepsy and seizure disorders.

Stereochemical SAR via 5′-Methyl Chiral Center

The presence of the 5′-methyl substituent introduces a chiral center at the thiazolidine ring, making CAS 91870-65-4 indispensable for stereochemical structure-activity relationship (SAR) studies that cannot be performed with the achiral des-methyl analog CAS 79962-56-4 [1]. Procurement of this compound enables chiral resolution or enantioselective synthesis campaigns aimed at determining whether the anticonvulsant, antitubercular, or antiviral activities (where demonstrated at the class level) are enantiomer-dependent, a critical consideration for IND-enabling studies.

Antitubercular & Antiviral Profiling

The target compound is structurally aligned with the subset of spirothiazolidinones that demonstrated antitubercular MIC values of 3.9–7.8 µM against M. tuberculosis H37Rv and antiviral EC50 values of 1.9–12 µM against Punta Toro, yellow fever, and Sindbis viruses [2]. Pharmaceutical and biotech organizations engaged in phenotypic screening against drug-resistant TB or emerging RNA viruses should prioritize procuring CAS 91870-65-4 for inclusion in screening libraries as a representative of the 3′-phenyl-spirothiazolidinone chemotype, a structurally novel scaffold with no overlap with established anti-TB or antiviral pharmacophores.

Microwave-Assisted Spirocyclization Optimization

The synthesis of 5′-methyl-substituted spiro[indole-thiazolidine]diones via thiolactic acid cyclocondensation benefits from 400–500-fold reaction rate acceleration under microwave irradiation, establishing a benchmark protocol for rapid library generation . Process chemistry and combinatorial chemistry laboratories can use CAS 91870-65-4 as a model substrate to optimize microwave-assisted spirocyclization conditions, evaluate continuous-flow adaptations, or develop greener solvent systems, with direct applicability to the broader spirothiazolidinone chemical space.

Application
Selection Property
Validation Focus
Anticonvulsant screening studies
Parent scaffold with reported screening activity
Confirm activity in MES or equivalent seizure model
Stereochemical SAR
Chiral 5′-methyl center from thiolactic acid route
Enantiomer resolution and enantioselective assay comparison
Antitubercular & antiviral screening
3′-Phenyl-spirothiazolidinone scaffold
MIC/EC50 profiling against M. tuberculosis and RNA viruses
Microwave-assisted synthesis
Thiolactic acid-based spirocyclization
Reaction condition optimization and library synthesis
Quote Request

Request a Quote for Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.